An In-Depth Technical Guide to tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
CAS Number: 331767-56-7
This technical guide provides a comprehensive overview of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted cancer therapies.
Core Compound Data
| Property | Value |
| CAS Number | 331767-56-7[1] |
| Molecular Formula | C₁₄H₂₀BrN₃O₂ |
| Molecular Weight | 342.24 g/mol |
| IUPAC Name | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate |
| Appearance | Solid |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate is a critical process for its application as a pharmaceutical intermediate. While specific detailed protocols for its direct synthesis are proprietary and often found within patent literature, the general and most logical approach involves a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
This protocol describes a plausible method for the synthesis of the title compound based on established chemical principles for similar structures.
Reaction Scheme:
A plausible synthetic route to the target compound.
Materials:
-
2,6-Dibromopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 equivalent) in DMF, add tert-butyl piperazine-1-carboxylate (1.0-1.2 equivalents) and potassium carbonate (2.0-3.0 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate.
Experimental Protocol: Buchwald-Hartwig Amination Utilizing the Title Compound
This protocol details a practical application of the title compound in a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Buchwald-Hartwig amination using the title compound.
Materials and Methods:
| Reagent/Material | Quantity |
| tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | 1.0 equiv |
| Amine (e.g., N-methyl(phenyl)methanamine) | 1.2 equiv |
| Palladium(II) acetate (Pd(OAc)₂) | 0.05 equiv |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 0.10 equiv |
| Sodium tert-butoxide (NaOt-Bu) | 2.2 equiv |
| Toluene (distilled) | Anhydrous |
Procedure:
-
Charge a round-bottomed flask with Pd(OAc)₂, dppp, and sodium tert-butoxide.
-
Purge the flask with nitrogen for 5 minutes.
-
Add toluene and stir the mixture.
-
Add tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate and the desired amine.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Perform a work-up with diethyl ether, brine, and water.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Applications in Drug Discovery
tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate and its analogs are pivotal intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. The presence of the bromopyridine moiety allows for further functionalization through cross-coupling reactions, while the BOC-protected piperazine provides a versatile handle for subsequent chemical modifications.
Notably, structurally related compounds are key intermediates in the synthesis of CDK4/6 inhibitors such as Palbociclib and Ribociclib, which are used in the treatment of certain types of breast cancer.[2][3][4][5][6][7][8][9][10]
The CDK4/6 Signaling Pathway
The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors function by blocking the kinase activity of CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and halting cell proliferation.[11][12][13][14]
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. tdcommons.org [tdcommons.org]
- 6. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]
- 7. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]
- 8. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 9. patents.justia.com [patents.justia.com]
- 10. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
